6-Methoxy-1,4-dimethyl-9H-carbazole

Beschreibung

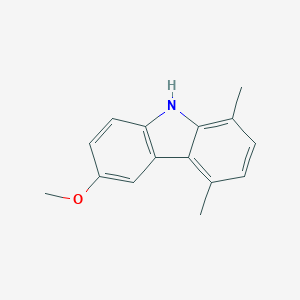

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-1,4-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17-3)6-7-13(12)16-15/h4-8,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCYJKQLGQKTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)OC)NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170940 | |

| Record name | 1,4-Dimethyl-6-methoxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18028-57-4 | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18028-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl-6-methoxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethyl-6-methoxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,4-dimethyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Characterization

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole and its derivatives often employs well-established methods for forming the carbazole (B46965) core, with the Fischer indole (B1671886) synthesis being a prominent strategy.

Reaction Mechanisms and Optimization Studies

The synthesis of this compound via the reaction of 5-methoxyindole (B15748) and acetonylacetone proceeds under acidic conditions. mdpi.com Optimization of this reaction involves adjusting parameters such as the choice of acid catalyst, reaction temperature, and time to maximize the yield. mdpi.comresearchgate.net For instance, studies have explored the use of montmorillonite (B579905) K-10 clay, sometimes in combination with microwave or flow chemistry setups, as an environmentally benign catalyst to improve reaction efficiency. researchgate.net Further functionalization, such as the condensation of this compound with other reagents like ethyl 4-chloro-4-oxo-butanoate, can be achieved using a Lewis acid catalyst like tin tetrachloride to create more complex derivatives. niscpr.res.inresearchgate.net

Biological Activities and Pharmacological Profile

Anticancer Activity

Derivatives of 1,4-dimethyl-carbazole are recognized for their potential anticancer activities. researchgate.net Research has shown that compounds based on the 6-Methoxy-1,4-dimethyl-9H-carbazole scaffold exhibit significant cytotoxicity against various cancer cell lines.

Antimicrobial Properties

The carbazole (B46965) nucleus is a known pharmacophore for antimicrobial agents. samipubco.comscispace.com

Neuroprotective Effects

Carbazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. echemcom.comencyclopedia.pub

Mechanistic Studies and Structure Activity Relationships

Mode of Action

The diverse biological activities of carbazole (B46965) derivatives stem from multiple mechanisms of action.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of carbazole derivatives. For 6-Methoxy-1,4-dimethyl-9H-carbazole, the substituents play a defining role.

The 6-Methoxy Group: The presence of a methoxy (B1213986) group at the C-6 position is often well-tolerated and can be critical for binding to specific biological targets. For instance, in a series of carbazole-based cannabinoid receptor 2 (CB₂) ligands, a 6-methoxy moiety was well-tolerated, maintaining high receptor affinity. nih.gov In contrast, demethylation of a 6-methoxy group in other carbazole series has been shown to significantly reduce binding affinity to targets like the CRTH2 receptor. vulcanchem.com

Substitution at other positions: SAR studies on related compounds show that introducing electron-withdrawing groups or specific alkyl chains at other positions on the carbazole nucleus can modulate activity. For example, the length of an N-alkyl linker has been shown to be a crucial element for the inhibition of STAT3 phosphorylation. mdpi.com

Applications in Research

Role in Medicinal Chemistry and Drug Discovery

6-Methoxy-1,4-dimethyl-9H-carbazole serves as a valuable scaffold in medicinal chemistry. niscpr.res.in Its core structure is used as a starting point for the synthesis of more complex molecules with potential therapeutic applications. samipubco.com Researchers utilize it to generate libraries of derivatives for screening against various diseases, including cancer and neurodegenerative disorders, and to perform SAR studies to develop more potent and selective drug candidates. researchgate.netnih.gov

Use as a Chemical Probe and in Materials Science

Due to their rigid, planar structure and π-conjugated system, carbazole (B46965) derivatives are used in materials science, particularly in the development of organic electronics. emu.edu.tr They can be incorporated into polymers and dyes for applications such as organic light-emitting diodes (OLEDs). emu.edu.tr While the primary focus for this compound has been medicinal, its fluorescent properties suggest potential use as a chemical probe for studying biological processes.

Advanced Characterization and Computational Methods

Spectroscopic and Crystallographic Analysis

The characterization of 6-Methoxy-1,4-dimethyl-9H-carbazole and its derivatives relies on a suite of advanced analytical techniques.

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the structure, identifying the positions of the methoxy (B1213986) and methyl groups, and verifying the successful synthesis of new derivatives. mdpi.commdpi.comrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds, often through techniques like High-Resolution Mass Spectrometry (HRMS). mdpi.comrsc.org

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of crystalline carbazole (B46965) derivatives, offering insights into bond lengths, angles, and intermolecular interactions, which are crucial for understanding their physical properties and biological interactions. unibas.it

Other Techniques: Fourier-transform infrared spectroscopy (FTIR) is used to identify functional groups, while Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability of the compounds. nih.govresearchgate.net

Computational and Molecular Modeling Studies

Computational methods are increasingly used to predict and understand the properties and behavior of carbazole derivatives.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of carbazole derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scientific.net These calculations help in understanding substitution effects and predicting chemical reactivity. scientific.net

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding modes and affinities of carbazole derivatives with biological targets like enzymes and receptors. tandfonline.comnih.govnih.gov These studies, often followed by molecular dynamics (MD) simulations, help to elucidate the mechanism of action at a molecular level and rationalize SAR data. tandfonline.comnih.gov

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as a derivative of 6-methoxy-1,4-dimethyl-9H-carbazole, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations have been utilized to predict the binding modes and estimate the binding affinities of derivatives of this compound with various biological targets. These studies are instrumental in identifying promising candidates for further experimental investigation.

Interaction with Amyloid-β (Aβ) Peptide: In studies related to Alzheimer's disease, docking simulations were performed on N-alkylated derivatives of this compound to assess their potential to interfere with Aβ aggregation. nih.gov One such derivative demonstrated a distinct binding mode within the Aβ peptide structure. nih.gov

Interaction with β1-Adrenergic Receptor (β1-AR): As part of an investigation into new β-blockers, molecular docking was used to explore the interaction of carbazole (B46965) derivatives with the β1-adrenergic receptor. mdpi.comresearchgate.net These in silico studies were foundational in evaluating the potential of these compounds as β1-blockers before proceeding to in vitro assays. mdpi.comresearchgate.net

Interaction with GPER: A synthesized derivative, (6-Methoxy-1,4-dimethyl-9H-carbazol-3-yl-methylene)-hydrazine, showed a good affinity for the G-protein coupled estrogen receptor (GPER) in docking studies, suggesting its potential as a selective ligand. unibas.it

Interaction with DNA: A novel biscarbazole derivative, bis((6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methyl) amine, was analyzed for its interaction with Calf Thymus DNA (CT-DNA). nih.gov Molecular docking analysis, along with biophysical techniques, indicated a groove binding mode of interaction. nih.gov

Interaction with 5-HT2C and CLK4-KD Receptors: In a study of carprofen (B1668582) derivatives, compounds were docked against the 5-HT2C serotonin (B10506) receptor and the CLK4-KD protein kinase. farmaciajournal.com A predicted binding energy lower than -6 kcal/mol is considered indicative of a favorable interaction between the compound and its target. farmaciajournal.com

Table 1: Predicted Binding Affinities of this compound Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-alkylated derivative | Amyloid-β (Aβ) peptide | Not specified | nih.gov |

| (6-Methoxy-1,4-dimethyl-9H-carbazol-3-yl-methylene)-hydrazine | G-protein coupled estrogen receptor (GPER) | Not specified | unibas.it |

| bis((6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methyl) amine | CT-DNA | Not specified | nih.gov |

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

Amyloid-β (Aβ) Peptide: For an N-alkylated derivative of this compound, docking studies revealed that the presence of the methoxy (B1213986) group in position 6 of the carbazole moiety is essential. nih.gov This group forms a hydrogen bond with the amino acid residue Gln15 of the Aβ peptide. nih.gov

G-protein coupled estrogen receptor (GPER): Docking studies of (6-Methoxy-1,4-dimethyl-9H-carbazol-3-yl-methylene)-hydrazine demonstrated a strong affinity for GPER, which was subsequently investigated through its ability to trigger rapid ERK activation in ER-negative SkBr3 cells. unibas.it

Table 2: Key Interacting Residues for this compound Derivatives

| Derivative | Target Protein | Key Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|---|

| N-alkylated derivative | Amyloid-β (Aβ) peptide | Gln15 | Hydrogen Bond | nih.gov |

| bis((6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methyl) amine | CT-DNA | Not specified | Groove Binding | nih.gov |

Quantum Mechanical Calculations for Electronic and Spectroscopic Properties (excluding basic physical properties)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of a molecule and the stability of a ligand-receptor complex over time. This technique can reveal how a molecule like this compound behaves in different solvent environments and how its binding to a target protein evolves. Despite the utility of this method, specific studies employing molecular dynamics simulations for the conformational analysis or binding dynamics of this compound were not identified in the provided search results.

In Silico Screening and Drug Discovery

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Derivatives of this compound have been included in such drug discovery efforts.

Alzheimer's Disease: N-alkyl carbazole derivatives, including a derivative of this compound, were synthesized and studied using molecular docking to explore their potential as inhibitors of Aβ aggregation, a key pathological event in Alzheimer's disease. nih.gov

Cardiovascular Disease: A carbazole derivative was investigated through molecular docking for its ability to interact with the β1-adrenergic receptor, a target for treating conditions like myocardial hypertrophy and ischemia. mdpi.comresearchgate.net The in silico results prompted further biological assays. mdpi.comresearchgate.net

Cancer Research: The potential of carbazole derivatives as anticancer agents has been explored through computational methods. A biscarbazole derivative of this compound was designed and evaluated for its DNA binding capability and anticancer potential against human glioma cells. nih.gov Other studies have highlighted the potential of N-alkylated derivatives, such as dimethyl-5-(5-(6-methoxy-1,4-dimethyl-9H-carbazol-9-yl) pentyl/hexyl/heptyloxy) isophthalate, as potential STAT3 inhibitors, a key target in many cancers. farmaciajournal.comsemanticscholar.org Furthermore, a hydrazine (B178648) derivative was designed and synthesized to interact with the GPER receptor, which is implicated in breast cancer. unibas.it

Applications Beyond Medicinal Chemistry

Optoelectronic Materials and Devices

The inherent charge transport capabilities and luminescence of the carbazole (B46965) ring system make it a prime candidate for use in optoelectronic devices. The electron-rich nature of the nitrogen atom and the extended π-conjugated system allow for efficient transport of charge carriers, a fundamental requirement for many electronic applications.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used in the field of organic electronics, particularly as components of Organic Light-Emitting Diodes (OLEDs). researchgate.net Their primary role is often as a host material in the emissive layer of phosphorescent OLEDs (PhOLEDs). mdpi.com In these devices, the carbazole-based host material forms a matrix for a guest phosphorescent emitter, which is responsible for light emission. The high triplet energy of the carbazole unit is critical in this context, as it allows for efficient energy transfer to the guest emitter without quenching the phosphorescence.

The introduction of methoxy (B1213986) groups to the carbazole structure is known to influence the electronic properties, which can enhance the efficiency and stability of OLED devices. researchgate.netsmolecule.com While direct studies on 6-Methoxy-1,4-dimethyl-9H-carbazole in OLEDs are not extensively documented in the provided results, the properties of related methoxy-carbazole derivatives suggest its potential. For instance, derivatives of carbazole are explored as host materials in electrophosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs, achieving high luminance and external quantum efficiencies. researchgate.net The carbazole core facilitates efficient hole transport, a desirable property for hole-transporting layers in organic electronic devices. smolecule.com

Table 1: Role of Carbazole Derivatives in OLEDs

| Feature | Role in OLEDs | Benefit |

| High Triplet Energy | Host material for phosphorescent emitters | Prevents energy loss and enhances device efficiency. |

| Hole Mobility | Hole-transporting layer | Facilitates efficient injection and transport of positive charge carriers. smolecule.com |

| Photoluminescent Properties | Emissive material (in some cases) | Can be tailored to emit light at specific wavelengths. |

| Structural Versatility | Building block for complex host molecules | Allows for fine-tuning of electronic and physical properties. mdpi.com |

Photoconductivity and Semiconducting Properties

The carbazole moiety is a well-established photoconductive and semiconducting unit. mdpi.comresearchgate.net This property stems from its ability to absorb light and generate charge carriers (electrons and holes), which can then move through the material under the influence of an electric field. The electronic properties of carbazole derivatives make them suitable for use in organic semiconductors.

Research on related compounds demonstrates the potential of the this compound scaffold. Studies on carbazole derivatives with methoxy-substituted diphenylamino groups have shown excellent charge transport properties, with hole drift mobilities reaching up to 1.2 × 10⁻⁴ V/cm at high electric fields. researchgate.net The introduction of methoxy groups can lower the ionization potential of the molecule, which is a key parameter in designing efficient charge-transporting materials. researchgate.net This suggests that this compound could function as a p-type semiconductor, a material in which charge is primarily carried by holes. These properties are essential for applications in organic field-effect transistors (OFETs) and organic solar cells. smolecule.com

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the carbazole ring system makes it an excellent platform for the development of fluorescent probes. ontosight.ai These probes can be used to detect and visualize specific analytes or biological processes within complex systems. The methoxy group on the this compound can further enhance its fluorescent properties.

Derivatives of this compound are investigated for their use as fluorescent probes in biological systems. ontosight.ai For example, a related compound, 6-Methoxy-9H-carbazole-3-carbaldehyde, is noted for its utility as a probe for studying enzyme activities and protein interactions. The ability of the carbazole structure to interact with biological molecules makes it a valuable tool for understanding intricate biochemical pathways. The fluorescence of these probes can change in response to their local environment or upon binding to a target molecule, providing a detectable signal for sensing applications.

Table 2: Research Findings on Carbazole-Based Fluorescent Probes

| Compound Type | Application | Principle |

| Carbazole Derivatives | Probes for enzyme activity and protein interactions | Changes in fluorescence intensity or wavelength upon binding to the target biomolecule. |

| General Carbazole Scaffolds | Fluorescent probes in biological systems | Intrinsic fluorescence of the carbazole core allows for visualization in cellular imaging. ontosight.ai |

Building Blocks for Advanced Macromolecules and Polymers

The this compound structure serves as a versatile building block for the synthesis of more complex organic molecules, including advanced macromolecules and polymers. Its structure can be readily modified through chemical reactions, allowing for its incorporation into larger, functional systems.

Scientific literature details the use of this compound as a starting material in multi-step syntheses. For example, it has been condensed with other reagents to create larger tetracyclic compounds. researchgate.net Furthermore, the core carbazole structure can undergo reactions like the Suzuki-Miyaura cross-coupling to create 6-aryl-1,4-dimethyl-9H-carbazoles, demonstrating its utility as a scaffold for building a library of complex derivatives. mdpi.comresearchgate.net These more complex molecules can be designed to self-assemble or to be polymerized, leading to materials with tailored optical, electronic, or biological properties. The ability to functionalize the carbazole at various positions is key to creating monomers for polymerization, leading to photoconductive or light-emitting polymers.

Future Research Directions and Translational Perspectives

Development of Novel 6-Methoxy-1,4-dimethyl-9H-carbazole Derivatives with Enhanced Efficacy and Specificity

The development of novel derivatives of this compound is a key area of future research, aiming to improve upon the therapeutic properties of the parent compound. nih.govfrontiersin.org Scientists are exploring various chemical modifications to enhance efficacy and target specificity.

One promising approach involves the synthesis of hybrid molecules. nih.govnih.gov By combining the carbazole (B46965) core with other pharmacologically active groups such as 1,3,4-thiadiazole, thiazole, and piperazine, researchers aim to create compounds with multi-target capabilities, potentially overcoming drug resistance and reducing side effects. nih.govresearchgate.net For instance, the introduction of a methylene (B1212753) group to create a rotatable bond has been shown to produce carbazole derivatives with diverse structures, including amides, hydrazides, and hydrazones, some of which exhibit significant cytotoxic activity against cancer cell lines. frontiersin.org

Another strategy focuses on substitutions at the C-3, C-6, and N-9 positions of the carbazole ring. nih.gov These modifications can significantly influence the biological activity of the resulting compounds. For example, the synthesis of N-substituted carbazoles has been shown to be crucial for neuroprotective activity. nih.gov The goal is to design derivatives that can be effective at sub-micromolar to nanomolar concentrations. nih.gov The development of these new derivatives is often guided by structure-activity relationship (SAR) studies, which help in understanding how different chemical modifications impact biological activity. researchgate.net

Exploration of Combination Therapies Involving Carbazole Compounds

The potential of carbazole compounds, including derivatives of this compound, is being significantly explored in the context of combination therapies. This approach aims to enhance the therapeutic effects of existing treatments and overcome drug resistance.

In cancer therapy, carbazole derivatives have shown promise when used in conjunction with established chemotherapeutic agents. For example, the carbazole derivative MHY407 has been shown to improve the efficacy of treatments like doxorubicin (B1662922) and etoposide (B1684455) by increasing apoptosis and reducing cell viability in breast cancer cell lines. nih.gov Similarly, another carbazole derivative, BC3EE2,9B, has demonstrated the ability to synergistically sensitize glioblastoma cells to temozolomide, a standard chemotherapy drug for this type of brain cancer. spandidos-publications.com This sensitization is often achieved by inducing autophagy-mediated cell death, offering a potential strategy for treating cancers that are resistant to apoptosis. spandidos-publications.com

The rationale behind these combination therapies lies in the multi-faceted mechanisms of action of carbazole compounds. They can act as DNA intercalators, induce cell cycle arrest, and modulate key signaling pathways, making cancer cells more susceptible to the cytotoxic effects of other drugs. nih.govresearchgate.net This opens up new avenues for developing more effective and personalized cancer treatment regimens.

Investigation of In Vivo Efficacy and Preclinical Studies

While in vitro studies provide valuable initial data, the true therapeutic potential of this compound derivatives can only be ascertained through in vivo efficacy and comprehensive preclinical studies. These investigations are crucial for evaluating the compounds' performance in a living organism, assessing their pharmacokinetic and pharmacodynamic properties, and identifying any potential toxicities.

Several carbazole derivatives have already progressed to in vivo testing with promising results. For instance, water-soluble carbazole and sulfonamide derivatives have demonstrated tumor inhibition in mouse models of human hepatoblastoma. researchgate.net Furthermore, studies on 9-O-substituted derivatives of a pyridocarbazole compound have shown significant antitumor activity in mouse models of leukemia and melanoma, with some compounds leading to long-term survival. acs.org These in vivo studies are critical for determining the therapeutic index of a compound, which is a measure of its safety and efficacy. acs.org

The preclinical development pipeline for these compounds involves rigorous testing to establish a solid foundation for potential clinical trials in humans. This includes detailed toxicological assessments and formulation development to ensure optimal delivery and bioavailability.

Advanced Mechanistic Elucidation through Omics Technologies

To fully unlock the therapeutic potential of this compound and its derivatives, a deeper understanding of their mechanisms of action at a molecular level is essential. The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools for this purpose. researchgate.netnih.gov

These technologies allow for a global analysis of the changes that occur within a cell or organism upon exposure to a compound. nih.gov For example, transcriptomics can identify which genes are turned on or off, while proteomics can reveal changes in protein expression levels. nih.govkmutnb.ac.th This information can help to pinpoint the specific cellular pathways and molecular targets that are affected by the carbazole derivatives.

In the context of carbazole research, omics technologies can be used to:

Identify novel drug targets.

Elucidate mechanisms of drug resistance.

Discover biomarkers to predict patient response to treatment.

Gain a more comprehensive understanding of the compounds' biological effects. researchgate.net

By integrating data from these different omics platforms, researchers can build a more complete picture of how these compounds work, paving the way for more rational drug design and personalized medicine approaches.

Computational Design of Next-Generation Carbazole-Based Therapeutics

Computational methods are playing an increasingly important role in the design and development of new drugs. nih.gov In the field of carbazole research, computational tools are being used to accelerate the discovery of next-generation therapeutics with improved properties.

Molecular docking, a key computational technique, allows researchers to predict how a molecule will bind to a specific protein target. nih.govdovepress.com This information can be used to design new carbazole derivatives with higher binding affinities and greater target selectivity. For example, docking studies have been used to investigate the interaction of carbazole derivatives with targets such as the Aβ peptide in Alzheimer's disease and bacterial DNA gyrase. dovepress.comnih.gov

In addition to molecular docking, other computational approaches such as Density Functional Theory (DFT) are used to study the electronic properties of molecules, which can influence their biological activity. spiedigitallibrary.orgresearchgate.net These in silico methods help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources in the drug discovery process. nih.gov The ultimate goal is to use computational design to create highly potent and specific carbazole-based drugs with minimal side effects. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.